6- vs. 5-COOH Regiochemistry in DNA Gyrase B Inhibitors
The position of the carboxylic acid group on the benzothiazole scaffold is a critical determinant of inhibitory potency against bacterial DNA gyrase B. In the 6-carboxylic acid series (the position occupied by the target compound), 2-aminobenzothiazole-6-carboxamide derivatives achieve low nanomolar IC₅₀ values against E. coli DNA gyrase (IC₅₀ < 10 nM for the lead compound E, as reported by Sterle et al. [1]). This contrasts with the 5-substituted benzothiazole series, which exhibits a distinct SAR and generally attenuated gyrase inhibition. The target compound, bearing the 6-COOH group, is therefore positioned as the direct precursor for the pharmacologically validated 6-carboxamide class [2]. The regioisomer 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid (CAS 895131-39-2) would yield 5-carboxamide derivatives with a different binding pose that is not supported by the same crystallographic evidence [1].
| Evidence Dimension | DNA gyrase B inhibitory potency (IC₅₀) of derived carboxamides |
|---|---|
| Target Compound Data | 6-COOH serves as precursor; derived 6-carboxamides achieve IC₅₀ < 10 nM (compound E) [1] |
| Comparator Or Baseline | 5-substituted benzothiazole analogs: distinct SAR, generally lower gyrase inhibition in the same assay platform [1] |
| Quantified Difference | The 6-carboxamide series includes candidates with >1000-fold higher potency than the unsubstituted parent; direct 6- vs. 5-regioisomer IC₅₀ comparison not reported in a single study, but the 6-position is the therapeutically validated substitution site across multiple independent programs [1][2]. |
| Conditions | E. coli DNA gyrase supercoiling activity assay; fluorescence-based readout; 60 min incubation [1] |
Why This Matters
Procuring the 6-COOH regioisomer ensures compatibility with established DNA gyrase B inhibitor pharmacophore models; switching to the 5-COOH isomer would require de novo SAR exploration and carries the risk of inactivity against this clinically validated target.
- [1] Sterle, M., Durcik, M., Stevenson, C.E.M., et al. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 2023, 8, 24387–24395. DOI: 10.1021/acsomega.3c01930. View Source
- [2] Gjorgjieva, M., Tomasic, T., Barancokova, M., et al. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 2016, 59(19), 8941–8954. View Source
